molecular formula C18H14ClN3O2 B3593629 2-(3-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

2-(3-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B3593629
M. Wt: 339.8 g/mol
InChI Key: DCDPLUUUGJASDJ-UHFFFAOYSA-N
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Description

Compounds like this one, which contain phenyl rings, an oxazole ring, and a nitrile group, are often used in medicinal chemistry and materials science due to their unique chemical properties .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of phenyl rings with other organic compounds. For example, the Fries rearrangement, Bamberger rearrangement, and Bucherer reaction are common methods for synthesizing phenols .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be studied using various techniques. For example, potentiodynamic polarization studies can provide insights into how these compounds behave as inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and reactivity, can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action of such compounds can often be studied using computational methods like density functional theory (DFT) and molecular dynamics simulations .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific chemical structure and properties. It’s important to refer to the material safety data sheet (MSDS) for specific information .

Future Directions

The future research on such compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, materials science, and industrial processes .

Properties

IUPAC Name

2-(3-chlorophenyl)-5-(4-ethoxyanilino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-2-23-15-8-6-14(7-9-15)21-18-16(11-20)22-17(24-18)12-4-3-5-13(19)10-12/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDPLUUUGJASDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
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2-(3-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
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2-(3-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
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2-(3-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
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2-(3-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
Reactant of Route 6
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2-(3-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

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